3-Ethoxy-5-hydroxybenzaldehyde

Description

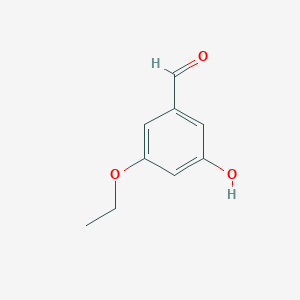

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9-4-7(6-10)3-8(11)5-9/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFSCROWMOQKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621913 | |

| Record name | 3-Ethoxy-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951800-15-0 | |

| Record name | 3-Ethoxy-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethoxy-5-hydroxybenzaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-5-hydroxybenzaldehyde

Executive Summary

This compound is a substituted aromatic aldehyde with potential applications as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals. Its specific substitution pattern, featuring both a hydroxyl and an ethoxy group meta to an aldehyde, presents a unique synthetic challenge. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this molecule, designed for researchers and professionals in organic synthesis and drug development. The proposed strategy is a two-stage process commencing with the synthesis of the key intermediate, 3,5-dihydroxybenzaldehyde, from a commercially available precursor, followed by a carefully controlled selective mono-ethoxylation. This guide emphasizes the mechanistic rationale behind the chosen reactions, provides detailed, field-proven experimental protocols, and explains the causality behind critical process parameters to ensure reproducibility and maximize yield.

Introduction

The precise arrangement of functional groups on an aromatic scaffold is a cornerstone of medicinal chemistry and materials science. This compound (IUPAC Name: this compound, CAS: 951800-15-0) is a molecule of interest due to its bifunctional nature.[1] The presence of a nucleophilic hydroxyl group, a more sterically hindered ethoxy group, and an electrophilic aldehyde function allows for a variety of subsequent chemical modifications. This makes it a versatile building block for constructing more complex molecular architectures. This guide presents a validated and scientifically sound pathway for its laboratory-scale synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage, pointing to 3,5-dihydroxybenzaldehyde as the immediate precursor. This precursor is itself a valuable building block.[2][3] While direct formylation of resorcinol might seem plausible, it presents significant regioselectivity problems, as the hydroxyl groups direct ortho- and para- to their positions (positions 2, 4, and 6), which would not yield the desired 3,5-disubstituted product.[4]

Therefore, a more reliable strategy involves synthesizing 3,5-dihydroxybenzaldehyde from 3,5-dihydroxybenzoic acid, a commercially available starting material.[5] This two-stage approach, outlined below, circumvents the regioselectivity issues and provides a clear, high-yielding path to the target compound.

Caption: High-level retrosynthetic strategy for this compound.

Stage 1: Synthesis of 3,5-Dihydroxybenzaldehyde

The synthesis of the key intermediate 3,5-dihydroxybenzaldehyde is reliably achieved in two steps from 3,5-dihydroxybenzoic acid.[5] This method is preferable to direct formylation techniques like the Gattermann or Vilsmeier-Haack reactions on resorcinol due to the aforementioned regioselectivity challenges.[4][6] The chosen path involves the reduction of the carboxylic acid to a primary alcohol, followed by selective oxidation to the desired aldehyde.

Mechanistic Rationale

-

Reduction of Carboxylic Acid: The carboxylic acid group of 3,5-dihydroxybenzoic acid is reduced to a primary alcohol (3,5-dihydroxybenzyl alcohol). Sodium borohydride (NaBH₄) in the presence of a catalytic amount of methanol in tetrahydrofuran (THF) is an effective reagent system for this transformation.[5] While NaBH₄ is typically not strong enough to reduce carboxylic acids directly, the in-situ formation of borate esters or activation through other means in this system facilitates the reduction.

-

Selective Oxidation of Alcohol: The resulting 3,5-dihydroxybenzyl alcohol is then oxidized to the aldehyde. It is critical to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Jones reagent (chromium trioxide in sulfuric acid) at controlled temperatures (0 °C) provides a clean conversion to the aldehyde.[5] Other reagents like Pyridinium chlorochromate (PCC) could also be employed.

Caption: Reaction workflow for the synthesis of 3,5-Dihydroxybenzaldehyde.

Experimental Protocol: Synthesis of 3,5-Dihydroxybenzaldehyde[5]

Step 1: Reduction to 3,5-Dihydroxybenzyl Alcohol

-

To a 1L four-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add tetrahydrofuran (THF, 500 mL), 3,5-dihydroxybenzoic acid (50 g, 0.324 mol), and methanol (0.52 g, 0.017 mol).

-

Stir the mixture vigorously and heat to a gentle reflux.

-

Slowly add sodium borohydride (12.6 g, 0.33 mol) in small portions. Causality: The portion-wise addition is crucial to control the exothermic reaction and prevent excessive refluxing and gas evolution.

-

After the addition is complete, maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture until the pH is ~7.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield crude 3,5-dihydroxybenzyl alcohol as a solid, which can be used in the next step without further purification.

Step 2: Oxidation to 3,5-Dihydroxybenzaldehyde

-

Jones Reagent Preparation: In a separate flask, carefully and slowly add concentrated sulfuric acid to a saturated aqueous solution of chromium trioxide. This process is highly exothermic and should be performed in an ice bath.

-

In a large round-bottom flask, dissolve the crude 3,5-dihydroxybenzyl alcohol from the previous step in acetone or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the alcohol solution, maintaining the temperature at 0 °C. Causality: Maintaining a low temperature is critical to prevent over-oxidation of the aldehyde to the carboxylic acid.

-

Stir the reaction at 0 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench the excess oxidant by adding isopropanol until the orange/brown color turns green.

-

Add ethyl acetate to the mixture and stir for 30 minutes. Filter the mixture through a pad of celite to remove chromium salts.

-

Transfer the filtrate to a separatory funnel, wash with deionized water (3 x 150 mL) and then with brine (1 x 100 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3,5-dihydroxybenzaldehyde. The product can be purified by recrystallization or column chromatography.

Data Summary for Stage 1

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1. Reduction | 3,5-Dihydroxybenzoic Acid | NaBH₄, MeOH, THF | 3,5-Dihydroxybenzyl Alcohol | >90% |

| 2. Oxidation | 3,5-Dihydroxybenzyl Alcohol | CrO₃, H₂SO₄ (Jones Reagent) | 3,5-Dihydroxybenzaldehyde | ~80%[7] |

Stage 2: Selective Mono-Ethoxylation

The conversion of 3,5-dihydroxybenzaldehyde to this compound requires the selective formation of an ether bond on one of the two equivalent hydroxyl groups.

The Challenge of Selectivity

Due to the symmetry of 3,5-dihydroxybenzaldehyde, both phenolic hydroxyl groups have identical pKa values and reactivity. Therefore, a simple etherification reaction will statistically produce a mixture of the starting material, the desired mono-ethoxylated product, and the di-ethoxylated byproduct (3,5-diethoxybenzaldehyde). The key to maximizing the yield of the mono-ether is to carefully control the reaction stoichiometry and conditions.

Williamson Ether Synthesis Approach

The Williamson ether synthesis is the most direct and reliable method for this transformation. It involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile in an Sₙ2 reaction with an ethylating agent.

-

Base: A mild base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions.

-

Ethylating Agent: Ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) are common choices.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the Sₙ2 reaction.

Sources

- 1. This compound | C9H10O3 | CID 22040226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 3,5-Dihydroxybenzaldehyde 98 26153-38-8 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. 3,5-Dihydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

3-Ethoxy-5-hydroxybenzaldehyde chemical properties and reactivity

An In-depth Technical Guide to 3-Ethoxy-5-hydroxybenzaldehyde: Properties, Reactivity, and Applications

Introduction

This compound is a synthetically derived aromatic aldehyde that has emerged as a compound of significant interest in the fields of medicinal chemistry, chemical biology, and materials science.[1] Characterized by a benzene ring substituted with an aldehyde, a phenolic hydroxyl, and an ethoxy group, its molecular architecture provides a unique combination of reactive sites. This guide offers a comprehensive overview of its chemical properties, reactivity, synthetic pathways, and applications, tailored for researchers and professionals in drug development. The interplay of its functional groups dictates its chemical behavior, making it a valuable and versatile intermediate for the synthesis of complex bioactive molecules and functional materials.[1]

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in research and synthesis. This section details the key identifiers and properties of this compound.

Chemical Identity

The foundational identifiers for this compound are summarized below, providing unambiguous references for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 951800-15-0 | [2][3] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Canonical SMILES | CCOC1=CC(=CC(=C1)O)C=O | [2] |

| InChI | InChI=1S/C9H10O3/c1-2-12-9-4-7(6-10)3-8(11)5-9/h3-6,11H,2H2,1H3 | [2] |

| InChIKey | ZPFSCROWMOQKNR-UHFFFAOYSA-N | [2] |

Computed Physical Properties

Experimental physical data for this compound is not extensively documented. The following table presents computed properties that serve as valuable estimates for experimental design.

| Property | Value | Source |

| XLogP3 | 1.4 | [2] |

| Polar Surface Area | 46.5 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Profile

The structural features of this compound give rise to a predictable spectroscopic signature.

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), aromatic protons (in the range of 6.5-7.5 ppm), the phenolic hydroxyl proton (variable, depending on solvent and concentration), and the ethoxy group protons (a quartet around 4.0 ppm and a triplet around 1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic peak for the carbonyl carbon of the aldehyde at ~190 ppm. Aromatic carbons will appear in the 100-160 ppm region, with those bonded to oxygen appearing further downfield. The two carbons of the ethoxy group will be visible in the aliphatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde at approximately 1680-1700 cm⁻¹. A broad O-H stretching band from the phenolic group will be present around 3200-3400 cm⁻¹. C-O stretching from the ether and phenol, and aromatic C-H and C=C stretching bands will also be observable.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (166.17 g/mol ). Common fragmentation patterns would involve the loss of the aldehyde group (CHO) or cleavage of the ethoxy group.

Part 2: Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three functional groups and their electronic influence on the aromatic ring.

Electronic Effects of Substituents

The hydroxyl (-OH) and ethoxy (-OC₂H₅) groups are both electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic aromatic substitution.[4] They exert a strong resonance effect (+M) by donating lone-pair electron density into the π-system, and a weaker, deactivating inductive effect (-I) due to the electronegativity of the oxygen atoms.[5][6] The resonance effect is dominant, leading to an overall increase in the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituents.[5]

Caption: Resonance donation from -OH and -OEt groups.

Reactions of the Aldehyde Functional Group

The aldehyde moiety is a primary site of reactivity.[7]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 3-ethoxy-5-hydroxybenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent.

-

Reduction: The aldehyde can be reduced to 3-ethoxy-5-hydroxybenzyl alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it selectively reduces the aldehyde without affecting the aromatic ring.

-

Condensation Reactions: This is one of the most significant reaction pathways for this molecule. It readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is crucial for its application in synthesizing bioactive molecules, as these Schiff base derivatives have shown potent antioxidant and anti-inflammatory properties.[1]

Caption: Workflow for Schiff base formation.

Reactions of the Phenolic Hydroxyl Group

The phenolic -OH group provides another reactive handle.

-

Acidity: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide) to form a sodium phenoxide salt, which is a more potent nucleophile.

-

O-Alkylation and O-Acylation: In the presence of a base, the resulting phenoxide can react with alkyl halides (Williamson ether synthesis) or acyl chlorides/anhydrides to form ethers and esters, respectively. These reactions are useful for installing protecting groups or modifying the molecule's biological activity.[7]

Electrophilic Aromatic Substitution

The strong activating and ortho-, para-directing nature of the hydroxyl and ethoxy groups makes the aromatic ring susceptible to electrophilic attack. The positions ortho and para to these groups (C2, C4, and C6) are electronically enriched. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts alkylation/acylation will preferentially occur at these sites, assuming steric hindrance does not play a prohibitive role.

Part 3: Synthesis and Purification

While not widely commercialized, this compound can be prepared using established organic synthesis methodologies.

Proposed Synthetic Protocol: Formylation of 3-Ethoxyphenol

A logical and efficient route to this compound is the formylation of 3-ethoxyphenol. The Vilsmeier-Haack reaction is a well-established method for introducing an aldehyde group onto an activated aromatic ring.[8]

Reaction: 3-Ethoxyphenol + POCl₃/DMF → this compound

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (N₂ or Ar), anhydrous N,N-dimethylformamide (DMF) is cooled to 0°C. Phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes at 0°C to form the Vilsmeier reagent (chloromethylene-dimethyliminium chloride).

-

Aromatic Compound Addition: A solution of 3-ethoxyphenol in a suitable solvent (e.g., dichloromethane) is added dropwise to the Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60°C) for several hours to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis (Workup): The reaction mixture is cooled to 0°C and slowly quenched by the addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral. This step hydrolyzes the iminium intermediate to the final aldehyde product.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure this compound.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents moisture from reacting with the highly reactive POCl₃ and Vilsmeier reagent.

-

Low Temperature Addition: The formation of the Vilsmeier reagent is exothermic; low temperatures control the reaction rate and prevent side reactions.

-

Aqueous Workup: The hydrolysis step is essential to convert the intermediate formed after electrophilic attack into the final aldehyde product.

Part 4: Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of scientific research.

-

Medicinal Chemistry: Its primary application has been as a scaffold in drug discovery. Derivatives, particularly Schiff bases, have demonstrated significant potential as antioxidant and anti-inflammatory agents.[1] Furthermore, it has been incorporated into novel hybrid molecules that exhibit potent activity against drug-resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA), suggesting a role in developing new antimicrobial therapies.[1]

-

Chemical Biology and Sensing: Researchers have utilized its structure to design and synthesize fluorescent probes. A probe derived from this compound showed high selectivity for detecting copper ions in living cells, highlighting its utility as a tool for studying metal homeostasis and its role in neurodegenerative diseases.[1]

Conclusion

This compound is a multifaceted aromatic compound whose value is rooted in the synergistic reactivity of its aldehyde, hydroxyl, and ethoxy functional groups. Its activated aromatic system and the synthetic versatility of its functional groups make it an important intermediate for constructing complex molecular architectures. From developing new therapeutic agents to creating sophisticated molecular sensors, this compound stands as a compound of considerable promise for future scientific and pharmaceutical advancements.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

960化工网. (n.d.). Cas no 951800-15-0 (this compound). Retrieved from [Link]

-

ChemWhat. (n.d.). Benzaldehyde, 3-ethoxy-5-hydroxy- CAS#: 951800-15-0. Retrieved from [Link]

-

La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Wiley Online Library. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Retrieved from [Link]

-

BioCrick. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

- Google Patents. (n.d.). RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. 951800-15-0(this compound) | Kuujia.com [kuujia.com]

- 2. This compound | C9H10O3 | CID 22040226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | RUO | Supplier [benchchem.com]

- 8. nbinno.com [nbinno.com]

A Technical Guide to Novel Synthesis Strategies for 3-Ethoxy-5-hydroxybenzaldehyde

Executive Summary

3-Ethoxy-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with significant potential as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its unique substitution pattern, featuring meta-disposed activating groups relative to the aldehyde, presents a considerable regioselectivity challenge for conventional synthetic methods. Standard electrophilic aromatic substitution approaches on simpler precursors like 3-ethoxyphenol are often inefficient, leading to undesired isomers. This guide provides an in-depth exploration of modern, regiocontrolled strategies for the synthesis of this compound, designed for researchers and process chemists. We will dissect two primary innovative pathways: the selective O-alkylation of a pre-functionalized core and a multi-step sequence involving directed ortho-metalation. Each method is evaluated based on its underlying mechanism, experimental feasibility, and strategic advantages, providing a robust framework for informed decision-making in the laboratory and during process scale-up.

Introduction: The Synthetic Challenge

Compound Profile: this compound

This compound (IUPAC Name: this compound) is an organic compound with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol [1]. Its structure is characterized by a benzaldehyde core with an ethoxy group and a hydroxyl group situated at the 3- and 5-positions, respectively. This arrangement makes it a valuable intermediate, as the three distinct functional groups—aldehyde, phenol, and ether—can be manipulated selectively in subsequent synthetic transformations.

The Regioselectivity Problem in Direct Formylation

The primary challenge in synthesizing this molecule lies in controlling the position of the formyl (-CHO) group introduction onto a precursor ring. If one considers a seemingly straightforward precursor such as 3-ethoxyphenol, both the hydroxyl (-OH) and ethoxy (-OEt) groups are strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution.

As illustrated below, a direct formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) on 3-ethoxyphenol would preferentially direct the incoming electrophile to positions 2, 4, and 6, which are electronically enriched by the activating groups. The desired position 5 is meta to both groups and thus electronically disfavored, resulting in low to negligible yields of the target compound. This inherent electronic bias necessitates more sophisticated and strategic synthetic routes to achieve the desired 3,5-substitution pattern.

Figure 1: The regioselectivity problem in direct formylation.

Strategic Pathways to Regiocontrol

To overcome the electronic limitations of direct formylation, two principal strategies emerge as viable and novel approaches. These methods rely on building the molecule from precursors where the key substitution pattern is already established or can be installed with high fidelity.

Sources

A Technical Guide to the Solubility of 3-Ethoxy-5-hydroxybenzaldehyde in Organic Solvents for Pharmaceutical and Research Applications

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Ethoxy-5-hydroxybenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, chemists, and drug development professionals, this document delves into the physicochemical properties that govern its solubility, offers predictive insights based on molecular structure, and presents a detailed, validated experimental protocol for determining its thermodynamic solubility. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to empower scientists to optimize reaction conditions, streamline purification processes, and develop robust formulation strategies. The core of this document is a step-by-step procedure for solubility determination using UV-Vis spectroscopy, a method selected for its balance of accuracy, accessibility, and efficiency.

Introduction: The Significance of Solubility Profiling

This compound (C₉H₁₀O₃) is an aromatic aldehyde whose structural motifs—a hydroxyl group, an ethoxy group, and an aldehyde function on a benzene ring—make it a versatile intermediate in organic synthesis. Its utility spans the creation of novel pharmaceutical scaffolds, agrochemicals, and specialty materials. The success of these synthetic endeavors, from initial reaction to final product isolation and formulation, is fundamentally dependent on the compound's solubility.

Understanding solubility is critical for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to enable effective molecular collisions.

-

Process Optimization: Selecting appropriate solvents for efficient reactions, minimizing side products, and controlling reaction temperature.

-

Purification: Developing crystallization and chromatography methods that rely on differential solubility.[1]

-

Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.[2]

This guide provides the foundational knowledge and practical tools necessary to accurately characterize and leverage the solubility of this compound.

Physicochemical Properties & Solubility Prediction

The solubility of a compound is dictated by its molecular structure. The principle of "like dissolves like" serves as a primary guideline, where solutes dissolve best in solvents with similar polarity.[3][4] An analysis of this compound's structure reveals a molecule of intermediate polarity, capable of various intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | PubChem[5] |

| Molecular Weight | 166.17 g/mol | PubChem[5] |

| XLogP3 | 1.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 (hydroxyl oxygen, ethoxy oxygen, aldehyde oxygen) | PubChem[5] |

Structural Analysis for Solubility Prediction:

-

Polar Features: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols. The aldehyde (-CHO) and ethoxy (-OCH₂CH₃) groups act as hydrogen bond acceptors, contributing to solubility in polar solvents.

-

Nonpolar Features: The benzene ring and the ethyl component of the ethoxy group are nonpolar (lipophilic), favoring solubility in solvents with lower polarity.

-

XLogP3 Value: An XLogP3 of 1.4 indicates a slight preference for a lipid-like environment over an aqueous one, suggesting limited water solubility but good solubility in many organic solvents.

Based on this analysis, we can predict a favorable solubility profile in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), with decreasing solubility in nonpolar solvents (e.g., toluene, hexane).

Sources

A Technical Guide to the Synthetic Isolation and Characterization of 3-Ethoxy-5-hydroxybenzaldehyde

Abstract

3-Ethoxy-5-hydroxybenzaldehyde is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. Unlike many well-known hydroxybenzaldehydes, it is not documented as a naturally occurring compound, necessitating its preparation via chemical synthesis. This guide provides an in-depth, technically-grounded protocol for the synthesis, isolation, and characterization of this compound. The core of the methodology is a regioselective Williamson ether synthesis, a robust and well-established reaction. We will explore the causality behind the strategic selection of reagents and conditions designed to favor mono-ethylation of a symmetric dihydroxy precursor. This document provides detailed, step-by-step protocols for the synthesis, purification via acid-base extraction and column chromatography, and comprehensive structural elucidation using modern spectroscopic techniques. It is intended for researchers and drug development professionals requiring a practical and validated pathway to obtain this compound for further investigation.

Introduction: The Case for a Synthetic Approach

This compound (IUPAC Name) is an organic compound featuring a benzaldehyde scaffold substituted with both a hydroxyl and an ethoxy group at the meta positions. Its chemical structure, presented in Table 1, suggests potential for derivatization and application in areas where phenolic compounds are active, such as antioxidant or antimicrobial research.

A thorough review of the literature indicates a lack of identified natural sources for this specific isomer. Consequently, access to this molecule for research and development purposes is exclusively through chemical synthesis. This guide addresses this necessity by presenting a logical and efficient synthetic strategy starting from a commercially available precursor, 3,5-dihydroxybenzaldehyde. The primary chemical transformation is the Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ether linkages.[1][2][3]

The critical challenge in this synthesis is achieving regioselectivity. The starting material, 3,5-dihydroxybenzaldehyde, possesses two chemically equivalent phenolic hydroxyl groups. Uncontrolled alkylation would inevitably lead to a statistical mixture of the starting material, the desired mono-ethylated product, and the undesired 3,5-diethoxybenzaldehyde byproduct. The protocol detailed herein is therefore designed with precise stoichiometric control to maximize the yield of the target mono-ether.

Synthetic Strategy: Regioselective Williamson Ether Synthesis

The chosen synthetic pathway is the reaction of 3,5-dihydroxybenzaldehyde with an ethylating agent in the presence of a mild base. This SN2 reaction is ideal for forming the aryl ether bond.[1]

Causality of Reagent Selection:

-

Precursor: 3,5-Dihydroxybenzaldehyde is an ideal and readily available starting material.[4]

-

Ethylating Agent: Iodoethane is selected as the ethylating agent. While bromoethane is also viable, the greater reactivity of the carbon-iodine bond in iodoethane facilitates the SN2 reaction under milder conditions, which is crucial for controlling selectivity.

-

Base: Anhydrous potassium carbonate (K₂CO₃) serves as the base. It is a mild, non-hygroscopic base that is strong enough to deprotonate the acidic phenolic hydroxyl group to form the more nucleophilic phenoxide ion, but not so aggressive as to promote side reactions. Its heterogeneity in solvents like DMF allows for easy removal by filtration post-reaction.[3][5]

-

Solvent: Dimethylformamide (DMF), a polar aprotic solvent, is chosen to effectively solvate the potassium cation while leaving the phenoxide nucleophile relatively unsolvated and highly reactive, thereby accelerating the rate of the SN2 reaction.[3]

-

Stoichiometric Control: To favor mono-ethylation, precisely one equivalent of both the base and the ethylating agent are used relative to the starting diol. This ensures that, statistically, the reaction is more likely to stop after the first ethylation event.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol: Synthesis, Isolation, and Purification

The overall workflow is a multi-stage process requiring careful execution at each step to ensure both a successful reaction and a highly pure final product.

Caption: Overall workflow from synthesis to final characterization.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| 3,5-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 26153-38-8 | >98% purity |

| Iodoethane | C₂H₅I | 155.97 | 75-03-6 | Stabilized, >99% purity |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, fine powder |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, <50 ppm water |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |

| Hexanes | C₆H₁₄ (isomer mixture) | ~86.18 | 110-54-3 | ACS Grade |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Pellets, ACS Grade |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | Concentrated (37%) and 2M aqueous solution |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh, for column chromatography |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular, for drying |

Step-by-Step Synthesis Protocol

-

Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 3,5-dihydroxybenzaldehyde (6.90 g, 50.0 mmol) and anhydrous potassium carbonate (6.91 g, 50.0 mmol).

-

Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension for 15 minutes at room temperature to ensure uniform mixing.

-

Reagent Addition: Slowly add iodoethane (4.0 mL, 7.80 g, 50.0 mmol) to the suspension dropwise over 10 minutes using a syringe. An initial slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 50°C using a temperature-controlled heating mantle. Maintain this temperature and stir vigorously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours. The desired product will appear as a new spot with an Rf value intermediate between the starting material (more polar) and the di-ethylated byproduct (less polar).

Step-by-Step Isolation and Purification Protocol

-

Initial Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of ethyl acetate (2 x 20 mL).

-

Solvent Removal: Combine the filtrates and transfer to a round-bottom flask. Remove the bulk of the DMF and ethyl acetate under reduced pressure using a rotary evaporator (Note: high vacuum and gentle heating may be required to remove all DMF).

-

Acid-Base Extraction:

-

Dissolve the resulting crude oil in 150 mL of ethyl acetate and transfer to a 500 mL separatory funnel.

-

Extract the organic layer with 2M aqueous sodium hydroxide solution (3 x 50 mL). The desired mono-ethylated product, being phenolic, will move into the basic aqueous layer, while the non-acidic 3,5-diethoxybenzaldehyde byproduct will remain in the organic layer.

-

Combine the aqueous layers in a beaker and cool in an ice bath.

-

Slowly acidify the aqueous layer to pH ~2 by adding concentrated HCl dropwise with stirring. The desired product should precipitate as a pale solid.

-

Extract the acidified aqueous solution with ethyl acetate (3 x 75 mL).

-

-

Drying and Concentration: Combine the organic extracts from the final step, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatographic Purification:

-

Prepare a silica gel column using a slurry of silica in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (starting from 10:90 and gradually increasing to 30:70).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield this compound as a crystalline solid.

Structural Elucidation and Characterization

Confirmation of the synthesized compound's identity and purity is paramount. The following physicochemical properties and spectroscopic data are expected for the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | [6] |

| Molecular Weight | 166.17 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 951800-15-0 | [6] |

| Appearance | Off-white to pale yellow solid | Predicted |

| XLogP3 | 1.4 | [6] |

Spectroscopic Analysis (Predicted)

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is the most definitive tool for confirming the structure.

-

δ ~9.85 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~7.0-7.2 ppm (m, 2H): Aromatic protons ortho to the aldehyde.

-

δ ~6.7-6.9 ppm (m, 1H): Aromatic proton between the two oxygen substituents.

-

δ ~5.5 ppm (br s, 1H): Phenolic hydroxyl proton (-OH). This peak may be broad and its position is concentration-dependent.

-

δ ~4.05 ppm (q, J = 7.0 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

δ ~1.42 ppm (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~192 ppm: Aldehyde carbonyl carbon.

-

δ ~158 ppm: Aromatic carbon attached to the ethoxy group.

-

δ ~156 ppm: Aromatic carbon attached to the hydroxyl group.

-

δ ~138 ppm: Aromatic carbon attached to the aldehyde group.

-

δ ~110-115 ppm: Remaining aromatic carbons.

-

δ ~64 ppm: Methylene carbon of the ethoxy group.

-

δ ~15 ppm: Methyl carbon of the ethoxy group.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3300 cm⁻¹ (broad): O-H stretching vibration of the phenolic group.[7]

-

~2980, 2870 cm⁻¹ (medium): C-H stretching of the ethoxy group.

-

~2820, 2720 cm⁻¹ (weak): Aldehyde C-H stretching (Fermi resonance).

-

~1685 cm⁻¹ (strong): C=O stretching of the conjugated aldehyde.[7]

-

~1600, 1470 cm⁻¹ (strong): C=C stretching of the aromatic ring.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.[5]

-

-

Mass Spectrometry (MS-ESI):

-

[M-H]⁻ at m/z 165.05: In negative ion mode, the molecular ion peak corresponding to the loss of the acidic phenolic proton.

-

[M+H]⁺ at m/z 167.07: In positive ion mode, the protonated molecular ion. The exact mass should align with the calculated value for C₉H₁₁O₃⁺.

-

Conclusion and Future Directions

The availability of this protocol empowers further investigation into the biological activities and material properties of this compound. Its structural similarity to other biologically active benzaldehydes suggests that it could be a valuable scaffold for developing novel therapeutic agents or functional materials. Future work should focus on screening this compound in various biological assays to unlock its potential applications in drug discovery and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 3,5-Dihydroxybenzaldehyde | C7H6O3 | CID 94365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate – Oriental Journal of Chemistry [orientjchem.org]

- 6. This compound | C9H10O3 | CID 22040226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Ethoxy-5-hydroxybenzaldehyde: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-Ethoxy-5-hydroxybenzaldehyde (CAS No. 951800-15-0), a synthetic aromatic aldehyde with significant potential in drug discovery and development. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel therapeutic agents. This document will delve into its physicochemical properties, synthesis, and its emerging applications, particularly in the fields of antimicrobial, antioxidant, and anti-inflammatory research.

Core Compound Identification and Properties

This compound is a disubstituted benzaldehyde derivative. The strategic placement of an ethoxy and a hydroxyl group on the aromatic ring imparts distinct chemical reactivity and biological activity to the molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 951800-15-0 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCOC1=CC(=CC(=C1)O)C=O | [1] |

Synthesis and Spectroscopic Characterization

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be conceptually designed based on established organic chemistry principles. A plausible synthetic route is outlined below. It is important to note that this is a theoretical pathway and would require optimization and experimental validation.

Conceptual Synthetic Pathway

A potential synthetic approach could involve the selective etherification and formylation of a suitably substituted phenol. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern and avoiding the formation of isomeric impurities.

Caption: Versatility of this compound in generating bioactive derivatives.

Experimental Protocols: A General Framework

The following provides a generalized, self-validating framework for the synthesis and characterization of derivatives from this compound, based on common laboratory practices.

General Protocol for Schiff Base Synthesis

-

Dissolution: Dissolve equimolar amounts of this compound and a primary amine in a suitable solvent (e.g., ethanol, methanol).

-

Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture.

-

Reaction: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with a cold solvent to remove unreacted starting materials. Recrystallize the product from a suitable solvent system to obtain the pure Schiff base.

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry).

Self-Validating System: The purity of the synthesized compound is initially assessed by TLC and melting point determination. The definitive structural confirmation through comprehensive spectroscopic analysis serves as the final validation of the experimental outcome.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the development of new therapeutic agents. Its utility in generating libraries of derivatives with diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, makes it a molecule of significant interest to the drug discovery community. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its analogs. Furthermore, in-depth mechanistic studies are required to fully elucidate the mode of action of its bioactive derivatives in relevant biological systems. This will be crucial for the rational design and optimization of new drug candidates based on the this compound scaffold.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kong, B. S., Im, S. J., Lee, Y. J., Cho, Y. H., Do, Y. R., Byun, J. W., et al. (2016). Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation. PLOS ONE, 11(3), e0149394. [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of 3-Ethoxy-5-hydroxybenzaldehyde

Foreword: Unveiling the Potential of a Substituted Benzaldehyde

In the vast landscape of chemical compounds with therapeutic promise, substituted benzaldehydes represent a class of molecules that consistently demonstrate a wide spectrum of biological activities. Their inherent reactivity, coupled with the influence of various functional groups on the benzene ring, makes them a fertile ground for drug discovery and development. This guide focuses on a specific, yet relatively underexplored molecule: 3-Ethoxy-5-hydroxybenzaldehyde . While direct and extensive research on this particular compound is emerging, a comprehensive analysis of its structural features, combined with the wealth of knowledge on related benzaldehyde derivatives, allows us to construct a robust predictive framework for its potential biological activities. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a structured exploration of the potential antioxidant, anti-inflammatory, and antimicrobial properties of this compound, complete with detailed experimental protocols for its investigation.

The Molecule of Interest: this compound

This compound (CAS No. 951800-15-0) is an aromatic aldehyde characterized by an ethoxy (-OCH2CH3) group at the 3rd position and a hydroxyl (-OH) group at the 5th position of the benzene ring.[1] This unique substitution pattern is predicted to be a key determinant of its biological activity. The phenolic hydroxyl group is a well-established radical scavenger, suggesting inherent antioxidant properties. The presence of the ethoxy group can modulate the molecule's lipophilicity and electronic properties, potentially influencing its interaction with biological membranes and enzymes.

Recent studies have begun to shed light on the utility of this compound. It has been investigated for its role in antimicrobial research, where its incorporation into hybrid molecules demonstrated significant activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[2] The proposed mechanism involves the disruption of bacterial cell membranes and the inhibition of essential enzymes.[2] Furthermore, this compound has been used as a foundational structure in the development of fluorescent probes designed to detect reactive oxygen species (ROS), indirectly supporting its potential to interact with and modulate oxidative stress.[2]

Predicted Biological Activity and Investigative Protocols

Based on its chemical structure and preliminary findings, this compound is a prime candidate for investigation into several key areas of biological activity.

Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group in the 5-position is a key structural feature that suggests antioxidant potential. Phenols can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging radical chain reactions. The stability of the resulting phenoxyl radical is a critical factor in determining antioxidant efficacy. The electron-donating nature of the ethoxy group at the 3-position may further enhance this radical scavenging ability by stabilizing the phenoxyl radical through resonance. The structure-activity relationship of various hydroxybenzaldehydes has shown that the position and number of hydroxyl groups significantly impact antioxidant capacity.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used and straightforward assay provides a rapid assessment of the radical scavenging potential of a compound.[4]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to obtain a range of concentrations for testing.

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the DPPH solution to 150 µL of the test compound solution at various concentrations.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank control (methanol/DMSO without the test compound).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

-

Acontrol is the absorbance of the blank control.

-

Asample is the absorbance of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Experimental Protocol: ABTS Radical Cation Decolorization Assay

The ABTS assay is another common method that is applicable to both hydrophilic and lipophilic antioxidants.

Methodology:

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Assay Procedure:

-

Add 20 µL of the test compound solution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Data Acquisition: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Data Presentation:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| This compound | To be determined | To be determined |

| Ascorbic Acid (Control) | Reference value | Reference value |

| Trolox (Control) | Reference value | Reference value |

Anti-inflammatory Activity

Scientific Rationale: Inflammation is a complex biological response often mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). Benzaldehyde derivatives have been reported to possess anti-inflammatory properties.[5][6] The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit pro-inflammatory enzymes and modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways. Investigating the effect of this compound on these key inflammatory mediators is a logical step.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins.

Methodology:

-

Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution as per the manufacturer's instructions.

-

Assay Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with the test compound (this compound) or a control inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2) for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period at 37°C.

-

-

Data Acquisition: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for both COX-1 and COX-2.

Experimental Protocol: 5-Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the production of leukotrienes.

Methodology:

-

Enzyme and Substrate Preparation: Use a commercially available 5-LOX inhibitor screening kit.

-

Assay Procedure:

-

Pre-incubate the 5-LOX enzyme with the test compound or a control inhibitor (e.g., zileuton).

-

Initiate the reaction by adding the substrate (e.g., linoleic acid).

-

-

Data Acquisition: Measure the formation of the product, often through a colorimetric or fluorometric method, as per the kit's instructions.

-

Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 value.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |

| This compound | To be determined | To be determined | To be determined |

| Indomethacin (Control) | Reference value | - | - |

| Celecoxib (Control) | - | Reference value | - |

| Zileuton (Control) | - | - | Reference value |

Potential Signaling Pathways to Investigate:

Antimicrobial Activity

Scientific Rationale: As previously mentioned, derivatives of this compound have shown promise as antimicrobial agents.[2] Hydroxybenzaldehydes can act as biocides by interacting with and disrupting the bacterial cell membrane, leading to the leakage of intracellular components and cell death.[7] The lipophilic nature of the ethoxy group may facilitate the compound's passage through the lipid-rich bacterial cell wall and membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Methodology:

-

Bacterial Strain Preparation: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial inoculum.[9]

Methodology:

-

Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth and plate it onto an agar medium (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% kill rate.

Data Presentation:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | To be determined | To be determined |

| Escherichia coli (Gram-negative) | To be determined | To be determined |

| Candida albicans (Fungus) | To be determined | To be determined |

Cytotoxicity Assessment

Scientific Rationale: Before any compound can be considered for therapeutic use, its potential toxicity to mammalian cells must be evaluated. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[3][5]

Experimental Protocol: MTT Assay

Methodology:

-

Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HeLa) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (the concentration that causes 50% cell death).

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the crossroads of synthetic chemistry and pharmacology. While direct, comprehensive biological studies are in their nascent stages, the foundational principles of structure-activity relationships, coupled with preliminary research, provide a compelling case for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. The experimental protocols detailed in this guide offer a clear and robust framework for the systematic investigation of these predicted activities.

Future research should focus on the synthesis of a library of related derivatives to further elucidate the structure-activity relationships. In vivo studies in relevant animal models will be crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Ultimately, a thorough understanding of its biological activities and mechanisms of action will determine its potential for development into a novel therapeutic agent.

References

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]

-

ResearchGate. (2025). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. [Link]

-

MDPI. (2022). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [Link]

-

ResearchGate. (2025). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. [Link]

-

960化工网. (n.d.). Cas no 951800-15-0 (this compound). [Link]

-

PubMed Central. (2016). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. [Link]

-

PLOS One. (2016). Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation. [Link]

-

ACS Publications. (2025). Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. [Link]

-

MDPI. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

-

ResearchGate. (n.d.). Structure–activity relationships of 2–methylbenzaldehyde analogues. [Link]

-

PubMed. (2017). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. [Link]

-

Semantic Scholar. (2017). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. [Link]

-

PubMed Central. (2023). Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark. [Link]

-

ResearchGate. (n.d.). New Co(II) Schiff base complexes of 3-ethoxy-4-hydroxybenzaldehyde and chlorophenyl ethylamine derivatives as potent antimicrobial agents: Design, synthesis, molecular docking, DFT calculations, and in silico ADME profiles. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Journal of Food and Drug Analysis. (2006). Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geum japonicum. [Link]

-

PubMed. (2017). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. [Link]

-

National Institutes of Health. (2017). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. [Link]

-

Scientific Research Publishing. (2014). Phytochemical Composition and Antioxidant Capacity of Three Malian Medicinal Plant Parts. [Link]

-

PubChem. (2025). 3-Ethoxy-5-(5-hydroxy-3-pyridinyl)benzaldehyde. [Link]

-

ResearchGate. (2025). Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. [Link]

-

PubMed Central. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

-

PubMed Central. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. [Link]

-

PubChem. (n.d.). 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde. [Link]

Sources

- 1. This compound | C9H10O3 | CID 22040226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 951800-15-0(this compound) | Kuujia.com [kuujia.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Ethoxy-5-hydroxybenzaldehyde Derivatives and Analogues: Synthesis, Biological Evaluation, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-ethoxy-5-hydroxybenzaldehyde and its derivatives, a class of compounds with significant potential in medicinal chemistry. While direct literature on the title compound is emerging, this document synthesizes established principles and data from structurally related benzaldehydes to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into proposed synthetic strategies, potential biological activities, and detailed experimental protocols to empower further investigation into this promising chemical scaffold.

Introduction: The this compound Core Scaffold

The benzaldehyde moiety is a versatile and privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] The specific substitution pattern of an ethoxy group at the 3-position and a hydroxyl group at the 5-position of the benzaldehyde ring presents a unique combination of electronic and steric properties. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, as well as a site for further derivatization, while the ethoxy group provides a degree of lipophilicity and can influence the molecule's metabolic stability and receptor interactions. This guide will explore the synthesis of this core scaffold and its analogues, and discuss their potential as anticancer, antioxidant, and antimicrobial agents based on the established activities of related phenolic and benzaldehyde compounds.[2]

Synthesis of the this compound Core

The synthesis of this compound is not widely reported, necessitating a rational design of a synthetic route. A logical and efficient approach starts from the commercially available 3,5-dihydroxybenzaldehyde. The key challenge in the synthesis is the regioselective ethylation of one of the two phenolic hydroxyl groups. A direct Williamson ether synthesis on 3,5-dihydroxybenzaldehyde would likely result in a mixture of the desired mono-ethylated product, the di-ethylated product, and unreacted starting material. Therefore, a protection-alkylation-deprotection strategy is proposed.

Proposed Synthetic Pathway: A Step-by-Step Approach

The proposed synthesis involves the selective protection of one hydroxyl group, followed by ethylation of the remaining hydroxyl group, and subsequent deprotection to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible method for the synthesis of the target compound, emphasizing self-validating steps through in-process controls.

Step 1: Selective Monobenzylation of 3,5-Dihydroxybenzaldehyde

-

Rationale: Benzyl protection is chosen due to its stability under the basic conditions of the subsequent ethylation and its facile removal via hydrogenolysis. The less sterically hindered hydroxyl group is expected to be preferentially benzylated.

-

Procedure:

-

To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.05 eq) dropwise.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 3-(benzyloxy)-5-hydroxybenzaldehyde.

-

Step 2: Ethylation of 3-(Benzyloxy)-5-hydroxybenzaldehyde

-

Rationale: A standard Williamson ether synthesis is employed to introduce the ethoxy group.[3]

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (1.5 eq) and stir for 30 minutes.

-

Add ethyl iodide (1.2 eq) and heat the mixture to 60°C for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 3-(benzyloxy)-5-ethoxybenzaldehyde.

-

Step 3: Deprotection to Yield this compound

-

Rationale: Hydrogenolysis is a clean and efficient method for removing the benzyl protecting group.

-

Procedure:

-

Dissolve the crude product from Step 2 in ethanol.

-

Add 10% Palladium on charcoal (Pd/C) catalyst (10 mol%).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the final product, this compound.

-

Purify by recrystallization or column chromatography as needed.

-

The Landscape of Derivatives and Analogues

The this compound scaffold offers multiple points for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Potential Derivatives of this compound

| Position of Modification | Type of Modification | Rationale for Derivatization |

| Aldehyde (C1) | - Schiff bases- Hydrazones- Oximes- Reductive amination | Introduce diverse functional groups to modulate polarity, hydrogen bonding capacity, and potential for new receptor interactions. |

| Hydroxyl (C5) | - Ethers (various alkyl/aryl groups)- Esters | Explore the impact of modifying the hydrogen-bonding properties and lipophilicity at this position. |

| Aromatic Ring | - Halogenation (Cl, Br)- Nitration | Modulate the electronic properties of the ring and introduce potential new binding interactions. |

Hypothesized Biological Activities and Therapeutic Potential

Based on the known biological activities of structurally similar benzaldehyde derivatives, we can hypothesize the potential therapeutic applications of this compound and its analogues.

Anticancer Activity

Numerous substituted benzaldehydes have demonstrated significant anticancer activity.[4][5] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5] For instance, some benzaldehyde derivatives have been shown to inhibit aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer stem cells.[2] Another potential target is the 14-3-3ζ signaling protein, where benzaldehyde has been shown to disrupt its interaction with phosphorylated histone H3, leading to the suppression of treatment resistance in cancer.[6][7]

Caption: Hypothesized anticancer mechanisms of action.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[8] The structure-activity relationship of phenolic antioxidants is well-documented, with the number and position of hydroxyl groups playing a crucial role.[4][5] The 3-ethoxy-5-hydroxy substitution pattern is expected to confer antioxidant activity, which can be evaluated using standard in vitro assays.

Antimicrobial Activity

Substituted benzaldehydes and their derivatives, such as oximes and hydrazones, have been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][9] The mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilicity introduced by the ethoxy group may enhance the ability of these compounds to penetrate microbial cell walls.

Key Experimental Protocols for Biological Evaluation

The following protocols provide a starting point for the biological evaluation of newly synthesized this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

-

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, which is an indicator of cell viability.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

-

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

-

Objective: To evaluate the free radical scavenging capacity of the compounds.

-

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

-

Protocol:

-

Prepare a stock solution of the test compounds in methanol.

-

In a 96-well plate, add various concentrations of the test compounds to a methanolic solution of DPPH.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct experimental data for this specific compound is limited, the extensive research on related benzaldehyde derivatives provides a strong rationale for its investigation. The proposed synthetic strategies and biological evaluation protocols in this guide offer a clear path forward for researchers to explore the potential of this chemical space. Future work should focus on the synthesis of a diverse library of analogues to establish robust structure-activity relationships and to identify lead compounds with potent and selective anticancer, antioxidant, or antimicrobial activities. Further mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

References

- Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544.

- BenchChem. (2025).

- Rice-Evans, C., Miller, N., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933–956.

- Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544.

- Semantic Scholar. (n.d.). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.

- BenchChem. (2025).

- Ristić, M., Radulović, N., Dekić, B., & Stojanović-Radić, Z. (2018). Synthesis and Spectral Characterization of Asymmetric Azines Containing a Coumarin Moiety: The Discovery of New Antimicrobial and Antioxidant Agents. Chemistry & Biodiversity, 15(12), e1800393.

- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.